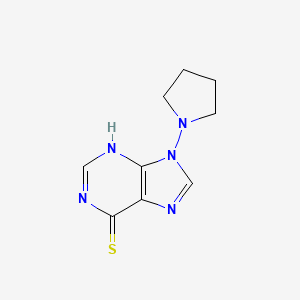
9-pyrrolidin-1-yl-3H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-pyrrolidin-1-yl-3H-purine-6-thione is a heterocyclic compound that features a pyrrolidine ring fused to a purine core with a thione group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrolidin-1-yl-3H-purine-6-thione typically involves the reaction of a purine derivative with pyrrolidine under specific conditions. One common method includes the use of 6-chloropurine as a starting material, which reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-pyrrolidin-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
9-pyrrolidin-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-pyrrolidin-1-yl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have similar core structures but different functional groups.
Uniqueness: 9-pyrrolidin-1-yl-3H-purine-6-thione is unique due to the combination of the pyrrolidine ring and the purine core with a thione group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
37154-84-0 |
|---|---|
Molecular Formula |
C9H11N5S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
9-pyrrolidin-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H11N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,10,11,15) |
InChI Key |
QLDNXKFDBLSRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















